molecular formula C8H3ClF3N B167759 4-Chloro-3-(trifluoromethyl)benzonitrile CAS No. 1735-54-2

4-Chloro-3-(trifluoromethyl)benzonitrile

Cat. No. B167759
CAS RN: 1735-54-2
M. Wt: 205.56 g/mol
InChI Key: VBPYHJRQZZCFCW-UHFFFAOYSA-N
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Description

4-Chloro-3-(trifluoromethyl)benzonitrile is a chemical compound with the empirical formula C8H3ClF3N . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-(trifluoromethyl)benzonitrile consists of a benzene ring with a nitrile group (-C#N) and a trifluoromethyl group (-CF3) attached to it . The chlorine atom is also attached to the benzene ring .


Chemical Reactions Analysis

4-Chloro-3-(trifluoromethyl)benzonitrile is known to participate in nickel-catalyzed arylcyanation reactions .


Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-3-(trifluoromethyl)benzonitrile is 205.56 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . Its topological polar surface area is 23.8 Ų . The exact mass and monoisotopic mass are both 204.9906113 g/mol .

Scientific Research Applications

LC-MS/MS Study of Degradation Processes

The compound 4-Chloro-3-(trifluoromethyl)benzonitrile, as part of nitisinone's degradation products, has been studied for its stability and degradation pathways using liquid chromatography coupled with mass spectrometry (LC-MS/MS). The study aimed to identify degradation products and their stability, highlighting the compound's environmental impact and potential risks associated with its medical application (Barchańska et al., 2019).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide derivatives, related to the structural chemistry of 4-Chloro-3-(trifluoromethyl)benzonitrile, have seen applications ranging from nanotechnology to biomedical applications. Their self-assembly into nanometer-sized structures stabilized by hydrogen bonding showcases the compound's utility in creating advanced materials and devices (Cantekin, de Greef, & Palmans, 2012).

A Practical Synthesis Approach

Research on synthesizing related compounds, such as 2-Fluoro-4-bromobiphenyl, which are key intermediates for manufacturing certain pharmaceuticals, illustrates the importance of 4-Chloro-3-(trifluoromethyl)benzonitrile in synthetic chemistry. These studies often address the challenges of cost-effective and environmentally friendly synthesis methods, indicating the compound's role in developing new chemical synthesis pathways (Qiu et al., 2009).

Nitrile Oxide Cycloaddition Reactions

The compound's involvement in the synthesis of nitrile oxides and their cycloaddition reactions with alkenes underscores its significance in organic synthesis. These reactions are pivotal for constructing heterocyclic compounds, which are essential in various pharmaceuticals and agrochemicals (Easton et al., 1994).

Environmental Impact and Toxicity Studies

The environmental fate and toxicity of related compounds, such as triclosan and its degradation products, have been extensively reviewed. These studies highlight the ecological risks and toxicological profiles of such compounds, pointing to the necessity of understanding 4-Chloro-3-(trifluoromethyl)benzonitrile's environmental behavior and impact (Bedoux et al., 2012).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is toxic in contact with skin, causes skin irritation, and serious eye irritation. It is harmful if swallowed or inhaled . In case of contact, immediate medical attention is required .

properties

IUPAC Name

4-chloro-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPYHJRQZZCFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371385
Record name 4-Chloro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(trifluoromethyl)benzonitrile

CAS RN

1735-54-2
Record name 4-Chloro-3-(trifluoromethyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1735-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-(trifluoromethyl)benzonitrile
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